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Compound of Interest

Compound Name: 5-Ethoxy-1H-indazole

Cat. No.: B1603030

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethoxy-1H-indazole

Abstract: 5-Ethoxy-1H-indazole is a heterocyclic compound of significant interest in medicinal
chemistry and material science. As a derivative of the indazole scaffold, a privileged structure in
drug discovery, understanding its physicochemical properties is paramount for its application in
the development of novel therapeutics and functional materials.[1][2][3] This guide provides a
comprehensive overview of the core physicochemical properties of 5-Ethoxy-1H-indazole.
Due to the limited availability of direct experimental data in peer-reviewed literature, this
document synthesizes information from analogous structures and established chemical
principles to predict key parameters. Furthermore, it offers detailed, field-proven experimental
protocols for the empirical determination of these properties, designed to equip researchers
and drug development professionals with a practical framework for characterization.

Introduction to 5-Ethoxy-1H-indazole

Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles consisting of a benzene ring
fused to a pyrazole ring. They exist in two primary tautomeric forms, 1H- and 2H-indazole, with
the 1H tautomer generally being the more thermodynamically stable.[2][4] The indazole motif is
considered a bioisostere of indole and is a core component of numerous FDA-approved drugs,
including the antiemetic Granisetron and the kinase inhibitor Axitinib.[2][5] This prevalence
highlights the scaffold's favorable interactions with biological targets.

5-Ethoxy-1H-indazole (CAS No. 518990-35-7) is a derivative featuring an ethoxy (-OCH2CH3)
group at the 5-position of the indazole core. This substitution is anticipated to modulate the
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molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable
building block for synthetic chemists.[1] The ethoxy group, in particular, may enhance solubility
and stability, which are critical factors for both laboratory and industrial applications.[1]

Core Physicochemical Properties

The following section details the known and predicted physicochemical properties of 5-Ethoxy-
1H-indazole. It is critical to note that while properties such as molecular formula and weight are
definitive, others like melting point, solubility, pKa, and LogP are estimations based on the
properties of related indazole derivatives and general chemical principles. These predicted
values serve as a baseline for experimental verification.
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Property Value / Prediction Source | Rationale
CAS Number 518990-35-7 [1][6]

Molecular Formula CoH10N20 [1]

Molecular Weight 162.19 g/mol [1]

Appearance Brown solid [1]

Based on melting points of
similar substituted indazoles.
For example, Methyl 1-(p-

_ _ _ tolyl)-1H-indazole-3-

Melting Point Predicted: 100-130 °C ) )
carboxylate has a melting point
of 119-121 °C.[5]
Experimental verification is

required.

The aromatic core confers low

) ) aqueous solubility. The ethoxy
Predicted: Insoluble in water; _ _
) ) group may slightly improve
B Soluble in organic solvents N ]
Solubility solubility over unsubstituted
(e.g., DMSO, DMF, Methanol,

indazole.[1] Expected to be
Ethyl Acetate).

soluble in dilute acid and base

via salt formation.

The N-H proton on the
pyrazole ring is the primary
acidic site. The parent 1H-

indazole has a pKa of ~14.

pKa (Acidity) Predicted: 13-15
The electron-donating ethoxy
group is expected to slightly
increase this value (decrease
acidity).

pKa (Basicity) Predicted: 1-2 The pyridine-like nitrogen (N2)

is the basic center. The parent
1H-indazole has a pKa of 1.22
for its conjugate acid. The

ethoxy group's mild electron-
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donating effect may slightly

increase basicity.

The XLogP3-AA value for the
isomeric 5-Ethoxy-1-methyl-
1H-benzimidazole is 1.8.[7]
Given the similar structure, a
) o ) value in this range is a

LogP (Lipophilicity) Predicted: 2.0 - 2.5 ] )
reasonable starting point. The
positive value indicates that
the compound is more soluble
in a lipid phase than in an

aqueous phase.

Experimental Protocols for Physicochemical
Characterization

For any newly synthesized batch or commercial sample of 5-Ethoxy-1H-indazole, empirical
determination of its properties is essential. The following protocols describe standard, reliable
methods for characterizing its solubility, lipophilicity, and acidity/basicity.

Solubility Profile Determination

Rationale: A qualitative solubility assessment provides crucial information about a compound's
polarity and the presence of ionizable functional groups. This is a foundational step for
designing purification, formulation, and biological assay protocols. The workflow follows a
logical progression from neutral to acidic and basic aqueous solutions.[8]

Methodology:
o Preparation: Label five small test tubes. Add ~10 mg of 5-Ethoxy-1H-indazole to each.

o Water Solubility: To the first tube, add 1 mL of deionized water. Vigorously shake or vortex for
60 seconds. Observe if the solid dissolves completely.[9][10]

o Aqueous Acid Solubility: If insoluble in water, add 1 mL of 5% hydrochloric acid (HCI) to the
second tube.[11] Shake vigorously and observe. Solubility indicates the presence of a basic
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functional group (the N2 nitrogen).

Aqueous Base Solubility: If insoluble in water, add 1 mL of 5% sodium hydroxide (NaOH) to
the third tube.[11] Shake vigorously and observe. Solubility indicates an acidic functional
group (the N-H proton).

Aqueous Bicarbonate Solubility: If soluble in 5% NaOH, add 1 mL of 5% sodium bicarbonate
(NaHCO:s) to the fourth tube.[9] Shake and observe. Solubility in NaHCOs suggests a
relatively strong acid; insolubility suggests a weak acid. 1H-indazoles are typically weak
acids and are not expected to dissolve in NaHCOs.

Organic Solvent Solubility: To the fifth tube, add 1 mL of a common organic solvent (e.g.,
methanol or DMSO). Shake and observe.

Start with Sample of
5-Ethoxy-1H-indazole

Y v

Test Solubility in Water

Test Solubility in
Organic Solvent (e.g., DMSO)

Water Soluble

(Polar Compound) Water Insoluble

\ \
Test Solubility in 5% HCI Test Solubility in 5% NaOH

HCI Soluble Insoluble in Acid/Base NaOH Soluble
(Basic Group Present) (Neutral Compound) (Acidic Group Present)
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Caption: Workflow for qualitative solubility testing.

Lipophilicity (LogP) Determination via Shake-Flask
Method

Rationale: Lipophilicity, quantified as the partition coefficient (LogP), is a critical parameter in
drug development, influencing absorption, distribution, metabolism, and excretion (ADME). The
shake-flask method, though time-consuming, is the universally recognized gold standard for
LogP determination.[12][13] It directly measures the partitioning of a compound between n-
octanol and water.

Methodology:

o Phase Preparation: Prepare a mutually saturated solution of n-octanol and water by
vigorously mixing equal volumes of the two solvents and allowing the layers to separate
overnight.

o Sample Preparation: Prepare a stock solution of 5-Ethoxy-1H-indazole in the n-octanol-
saturated water phase at a known concentration (e.g., 1 mg/mL).

» Partitioning: In a separatory funnel, combine 10 mL of the water-saturated n-octanol with 10
mL of the compound's stock solution.

» Equilibration: Shake the funnel vigorously for 15-30 minutes to allow the compound to
partition between the two phases until equilibrium is reached.

» Phase Separation: Allow the layers to fully separate. If an emulsion forms, gentle
centrifugation may be required.

» Quantification: Carefully collect samples from both the agueous and n-octanol layers.
Determine the concentration of the compound in each phase using a suitable analytical
technique, such as UV-Vis spectroscopy or HPLC.

» Calculation: Calculate the partition coefficient (P) and LogP using the following equations:
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o P =[Concentration]n-o.tanol / [CONcenNtration]agueous

o LogP =logio(P)
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Caption: Shake-Flask method for LogP determination.

pKa Determination via Potentiometric Titration

Rationale: The acid dissociation constant (pKa) governs the ionization state of a molecule at a
given pH, which profoundly affects its solubility, membrane permeability, and receptor binding.

Potentiometric titration is a robust method for determining pKa by measuring pH changes upon
the addition of a titrant.[14]

Methodology:

o Sample Preparation: Dissolve a precisely weighed amount of 5-Ethoxy-1H-indazole in a
suitable co-solvent/water mixture (e.g., 50% methanol/water) to ensure solubility throughout
the titration.

o Titration for Acidic pKa (N-H):
o Titrate the solution with a standardized strong base (e.g., 0.1 M KOH).

o Record the pH of the solution using a calibrated pH meter after each incremental addition
of the titrant.

« Titration for Basic pKa (N2):
o Titrate a separate, fresh solution with a standardized strong acid (e.g., 0.1 M HCI).
o Record the pH after each incremental addition of the acid titrant.

o Data Analysis:

o Plot the measured pH versus the volume of titrant added. This will generate a sigmoidal
titration curve.

o Calculate the first derivative of the curve (ApH/AV). The peak of the first derivative plot
corresponds to the equivalence point.

o The pKa is the pH at the half-equivalence point (the inflection point of the sigmoid curve),
where the concentrations of the protonated and deprotonated species are equal.[14]
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Anticipated Spectroscopic Features

For a researcher who has synthesized this compound, spectroscopic analysis is the primary
method of structural confirmation. Based on its structure, the following spectral characteristics
are expected:

e 1H NMR:

o Ethoxy Group: A triplet signal around 6 1.4 ppm (3H, -CHs) and a quartet around & 4.1
ppm (2H, -OCH3-).

o Aromatic Protons: Three distinct signals in the aromatic region (0 6.8-8.0 ppm)
corresponding to the protons on the benzene ring.

o Indazole N-H: A broad singlet at a downfield chemical shift (6 > 10 ppm), which may be
exchangeable with D20.

e 13C NMR:
o Approximately nine distinct signals are expected.
o Ethoxy Group: Two signals around & 15 ppm (-CHs) and & 64 ppm (-OCHz-).

o Aromatic Carbons: Signals in the range of & 100-160 ppm. The carbon attached to the
ethoxy group (C5) will be significantly shielded.

* IR Spectroscopy:

o

N-H Stretch: A broad absorption band in the range of 3100-3300 cm~1.

[¢]

C-H Stretches: Aromatic C-H stretches just above 3000 cm~! and aliphatic C-H stretches
just below 3000 cm~1,

[¢]

C-O Stretch: A strong absorption band for the aryl-alkyl ether around 1250 cm~1,

[¢]

C=C/C=N Stretches: Absorptions in the 1500-1620 cm~?* region characteristic of the
aromatic rings.
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Conclusion

5-Ethoxy-1H-indazole represents a valuable scaffold for chemical and pharmaceutical
research. While specific experimental data on its physicochemical properties are not widely
published, this guide establishes a robust predictive baseline and provides the necessary
experimental framework for its complete characterization. The determination of solubility, pKa,
and LogP, as detailed herein, are indispensable steps in unlocking the full potential of this
compound in drug discovery and materials science, enabling rational design and optimization
for future applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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